molecular formula C8H9ClO B1581908 1-Chloro-3-ethoxybenzene CAS No. 2655-83-6

1-Chloro-3-ethoxybenzene

Cat. No.: B1581908
CAS No.: 2655-83-6
M. Wt: 156.61 g/mol
InChI Key: HNMYSCABMYNGTP-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxybenzene, also known as m-chlorophenyl ethyl ether, is an organic compound with the molecular formula C8H9ClO. It is a derivative of benzene, where a chlorine atom is substituted at the meta position and an ethoxy group is attached to the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

1-Chloro-3-ethoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution. One common synthetic route involves the reaction of 3-chlorophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate ether, which is then purified to obtain the final product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and more efficient purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Chloro-3-ethoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine and ethoxy groups influence the reactivity and orientation of the substitution.

    Nucleophilic Aromatic Substitution: Under certain conditions, such as the presence of strong nucleophiles and high temperatures, this compound can undergo nucleophilic aromatic substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce dihalogenated compounds .

Comparison with Similar Compounds

1-Chloro-3-ethoxybenzene can be compared with other similar compounds, such as:

    1-Chloro-2-ethoxybenzene: This compound has the ethoxy group at the ortho position relative to the chlorine atom.

    1-Chloro-4-ethoxybenzene: Here, the ethoxy group is at the para position relative to the chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .

Properties

IUPAC Name

1-chloro-3-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMYSCABMYNGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181125
Record name 1-Chloro-3-ethoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2655-83-6
Record name 1-Chloro-3-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2655-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-ethoxybenzene
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Record name 1-Chloro-3-ethoxybenzene
Source EPA DSSTox
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Record name 1-chloro-3-ethoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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